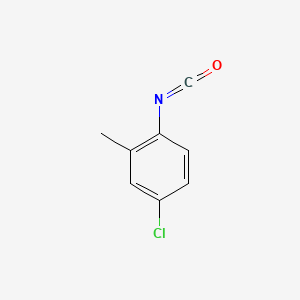

4-Chloro-2-methylphenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-isocyanato-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZJLXIATZSKIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190846 | |

| Record name | 4-Chloro-2-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37408-18-7 | |

| Record name | 4-Chloro-2-methylphenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037408187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-methylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-methylphenyl isocyanate: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methylphenyl isocyanate is a reactive aromatic isocyanate that serves as a versatile building block in organic synthesis. Its unique combination of a sterically hindered isocyanate group and a chlorinated aromatic ring makes it a valuable reagent in the development of novel pharmaceuticals, agrochemicals, and polymers. The isocyanate functional group is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and water, allowing for the facile construction of ureas, carbamates, and other important chemical motifs. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its applications in the field of drug development.

Physicochemical Properties

This compound is a white, fused solid at room temperature with an irritating odor.[1] Its core physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | 4-chloro-1-isocyanato-2-methylbenzene | [2] |

| CAS Number | 37408-18-7 | [3][4] |

| Molecular Formula | C₈H₆ClNO | [3][4] |

| Molecular Weight | 167.59 g/mol | [3][4] |

| Appearance | White fused solid | [3][5] |

| Melting Point | 36.0 - 42.0 °C | [2][5] |

| Boiling Point | 103 °C | [1] |

| Solubility | Soluble in organic solvents; reacts with water. | [6] |

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the highly electrophilic carbon atom of the isocyanate group (-N=C=O). This group readily undergoes nucleophilic attack by a wide range of compounds containing active hydrogen atoms.

Reaction with Nucleophiles

The general mechanism involves the attack of a nucleophile on the carbonyl carbon of the isocyanate, followed by proton transfer to the nitrogen atom.

References

- 1. Tips & Tricks [chem.rochester.edu]

- 2. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]

- 3. This compound, 98% | CymitQuimica [cymitquimica.com]

- 4. CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide - Google Patents [patents.google.com]

- 5. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 4-Chlorophenyl Isocyanate | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Solubility of 4-Chloro-2-methylphenyl Isocyanate in Common Organic Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 4-Chloro-2-methylphenyl isocyanate (CAS No. 37408-18-7), a crucial intermediate in the synthesis of a variety of fine chemicals and pharmaceuticals. Given the compound's inherent reactivity, this document moves beyond simple solubility values to explore the critical interplay between dissolution and chemical transformation. It is intended for researchers, scientists, and drug development professionals who handle this and similar reactive isocyanates. The guide details the theoretical principles governing its solubility, offers a qualitative assessment in a range of common organic solvents, and presents a rigorous, self-validating experimental protocol for solubility determination that accounts for the compound's reactivity.

Introduction: Understanding this compound

This compound is an aromatic isocyanate featuring a phenyl ring substituted with a chloro group, a methyl group, and the highly reactive isocyanate (–N=C=O) functional group.[1][2][3] Its molecular structure, specifically the electrophilic carbon atom in the isocyanate group, dictates its high reactivity towards nucleophiles. This reactivity is the cornerstone of its synthetic utility but also presents significant challenges in handling and characterization, including the determination of its true physical solubility.

The primary consideration for any professional working with this compound is its extreme sensitivity to moisture and protic solvents (e.g., water, alcohols), with which it readily reacts to form ureas and carbamates (urethanes), respectively.[4][5][6] This guide, therefore, treats "solubility" not as a simple physical constant but as a complex interplay of physical dissolution and potential chemical reaction.

The Duality of Solubility: Physical Dissolution vs. Chemical Reactivity

For isocyanates, the term "solubility" must be used with precision. In inert, aprotic solvents, we can consider its true physical solubility. However, in protic solvents, the dissolution process is often followed by an irreversible chemical reaction.

The Isocyanate Functional Group: A Hub of Reactivity

The isocyanate group (R–N=C=O) is an electrophile, making it susceptible to attack by a wide array of nucleophiles.[5] This reactivity is fundamental to its role in polymerization and synthesis. Key reactions influencing solubility studies include:

-

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas. The newly formed amine can then react with another isocyanate molecule to form a urea. This reaction is often vigorous and can lead to pressure buildup in sealed containers.[7]

-

Reaction with Alcohols: With alcohols, isocyanates form stable urethane linkages. This is the basis for polyurethane chemistry. Base-catalyzed reactions with alcohols can be particularly vigorous, sometimes occurring with explosive violence if not controlled in an inert solvent.[7][8][9]

-

Reaction with Amines: Isocyanates react with primary and secondary amines to form ureas.[5]

This inherent reactivity means that solvents like ethanol, methanol, or even acetone containing trace amounts of water are not merely solvents but are also reactants.

Qualitative Solubility Profile of this compound

Table 1: Qualitative Solubility and Reactivity in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Reactivity and Remarks |

| Aprotic Non-Polar | Toluene, Hexane, Benzene | High | Good solubility expected due to the aromatic nature of the solute. These are excellent choices for inert processing. |

| Aprotic Polar | Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl Acetate | High | High solubility is anticipated. These solvents are generally inert, but rigorous drying is essential to prevent reaction with trace moisture. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High (with reaction) | While it likely dissolves well, these solvents are notoriously difficult to keep anhydrous and can contain enol tautomers, which have a reactive hydroxyl group. Use with extreme caution. |

| Ethers | Diethyl Ether, Dioxane | Moderate to High | Good solubility is expected. Ethers must be rigorously dried, as they can absorb atmospheric moisture. |

| Protic Solvents | Ethanol, Methanol, Isopropanol | Reactive | The compound will "dissolve" but this is primarily a chemical reaction to form the corresponding carbamate (urethane). Not suitable for determining physical solubility. |

| Aqueous Solvents | Water | Reactive / Insoluble | Decomposes in water.[4] The compound is fundamentally incompatible with aqueous systems. |

Experimental Protocol for Solubility Determination: A Self-Validating System

Determining the solubility of a reactive compound like this compound requires a protocol that minimizes and accounts for potential reactions. The following gravimetric method is designed to be self-validating by incorporating in-situ monitoring for degradation.

Core Principle

A saturated solution of the isocyanate in a rigorously dried, inert solvent is prepared at a constant temperature. A known volume of the supernatant is then carefully evaporated, and the mass of the remaining solute is determined. In-situ analysis via Infrared (IR) spectroscopy is used to monitor the integrity of the isocyanate group throughout the experiment.

Materials and Equipment

-

This compound (solid, >98% purity)[1]

-

Anhydrous, inert organic solvent (e.g., Toluene, Dichloromethane)

-

Temperature-controlled shaker or water bath

-

Inert atmosphere glove box or Schlenk line

-

Gas-tight syringes and 0.2 µm PTFE filters

-

Pre-weighed, oven-dried glassware (e.g., vials, flasks)

-

Analytical balance (± 0.0001 g)

-

FTIR spectrometer with a liquid cell

Step-by-Step Methodology

-

Solvent Preparation: Use a commercially available anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves, distillation from a drying agent). The water content should be verified to be < 50 ppm.

-

Inert Atmosphere: Perform all manipulations under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

-

Sample Preparation: Add an excess of this compound to a known volume of the anhydrous solvent in a sealed, pre-weighed flask. "Excess" means that undissolved solid should be clearly visible.

-

Equilibration: Place the sealed flask in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours. This extended time helps ensure saturation is reached.

-

In-Situ Monitoring (Self-Validation):

-

Periodically, carefully extract a small aliquot of the supernatant using a gas-tight syringe.

-

Inject the aliquot into a sealed FTIR liquid cell.

-

Acquire an IR spectrum and monitor the characteristic isocyanate (–N=C=O) peak at approximately 2250-2275 cm⁻¹.

-

The absence of new peaks (e.g., urea C=O at ~1640 cm⁻¹, urethane C=O at ~1700 cm⁻¹) confirms the chemical stability of the solute in the solvent. If degradation is observed, the experiment is invalid for that solvent.

-

-

Sample Extraction: After equilibration and stability confirmation, stop the agitation and allow the undissolved solid to settle completely. Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a gas-tight syringe equipped with a PTFE filter.

-

Gravimetric Analysis:

-

Dispense the aliquot into a pre-weighed, dry vial.

-

Record the exact mass of the solution transferred.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a low temperature to avoid degradation of the solute.

-

Once the solvent is fully removed, re-weigh the vial containing the solute residue.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial vial mass from the final mass.

-

Express the solubility in desired units (e.g., g/100 mL or mol/L).

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of a reactive isocyanate.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is governed by the interplay of solute-solvent and solute-solute interactions.

-

Polarity: The molecule possesses both polar (isocyanate, chloro groups) and non-polar (aromatic ring, methyl group) characteristics. It is expected to dissolve best in solvents of intermediate polarity or those that can engage in dipole-dipole interactions without being reactive.

-

Molecular Structure: The substituted phenyl ring allows for π-π stacking interactions, which can be favorable in aromatic solvents like toluene.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic. However, for a reactive compound, increased temperature can also accelerate the rate of degradation, a factor that must be carefully controlled.

-

Solvent Purity: The presence of impurities, especially water, in any solvent will lead to reaction rather than simple dissolution, consuming the solute and giving a falsely high and incorrect "solubility" reading.

Logical Relationship Diagram

Caption: Factors influencing the solubility and reactivity of this compound.

Conclusion and Best Practices

The solubility of this compound is a complex property that cannot be separated from its high chemical reactivity. While it is expected to be readily soluble in a range of common anhydrous, aprotic organic solvents, its use with protic or wet solvents will invariably lead to chemical transformation. For any quantitative work, it is imperative to use rigorously dried solvents under an inert atmosphere. The experimental protocol outlined in this guide provides a robust and self-validating framework for obtaining reliable solubility data. In the absence of such experimental data, predictive computational models may offer a valuable estimation, but these should always be used with an understanding of their inherent limitations. For professionals in research and drug development, a thorough understanding of this reactivity is paramount for safe handling, accurate experimental design, and successful synthesis.

References

- 1. This compound, 98% | CymitQuimica [cymitquimica.com]

- 2. PubChemLite - this compound (C8H6ClNO) [pubchemlite.lcsb.uni.lu]

- 3. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Phenyl isocyanate | C7H5NO | CID 7672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenyl isocyanate - Wikipedia [en.wikipedia.org]

- 6. kowachemical.com [kowachemical.com]

- 7. 3-CHLORO-4-METHYLPHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. 4-Chlorophenyl Isocyanate | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Chloro-4-methylphenyl isocyanate | C8H6ClNO | CID 62832 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Unveiling of 4-Chloro-2-methylphenyl isocyanate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-methylphenyl isocyanate is a key chemical intermediate with significant applications in the synthesis of a wide array of pharmaceutical and agrochemical compounds. A thorough understanding of its structural and electronic properties is paramount for its effective utilization and for the quality control of its synthesis. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as an essential resource for researchers and professionals in drug development and chemical synthesis, offering detailed spectral interpretations, experimental and computational methodologies, and insights into the molecular characteristics of this important compound.

Introduction: The Significance of this compound

This compound, with the chemical formula C₈H₆ClNO and a molecular weight of 167.59 g/mol , is a substituted aromatic isocyanate.[1] The presence of the highly reactive isocyanate group (-N=C=O) makes it a versatile building block in organic synthesis, particularly for the formation of ureas, carbamates, and other derivatives that are often endowed with biological activity. The chloro and methyl substituents on the phenyl ring further modulate its reactivity and the properties of its downstream products.

Accurate spectroscopic characterization is the cornerstone of chemical synthesis and analysis. It provides unambiguous confirmation of the molecular structure, ensures purity, and offers insights into the electronic environment of the molecule. This guide delves into the core spectroscopic techniques used to characterize this compound, providing a detailed roadmap for its identification and analysis.

Molecular Structure

The structure of this compound is defined by a benzene ring substituted with a chloro group at position 4, a methyl group at position 2, and an isocyanate group at position 1. The Simplified Molecular Input Line Entry System (SMILES) representation for this structure is CC1=C(C=CC(=C1)Cl)N=C=O.[2][3]

Spectroscopic Data and Interpretation

This section presents the core spectroscopic data for this compound. The NMR and MS data are predicted using validated computational methods, while the IR spectrum is from an experimental source.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum of this compound in CDCl₃ reveals distinct signals for the aromatic and methyl protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | Multiplet | 3H | Aromatic Protons (H-3, H-5, H-6) |

| ~2.3 | Singlet | 3H | Methyl Protons (-CH₃) |

Interpretation:

-

Aromatic Protons (H-3, H-5, H-6): The protons on the aromatic ring are expected to resonate in the downfield region (~7.2-7.4 ppm) due to the deshielding effect of the aromatic ring current. The presence of both electron-donating (methyl) and electron-withdrawing (chloro and isocyanate) groups leads to a complex splitting pattern (multiplet).

-

Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and therefore appear as a single sharp signal (singlet) at approximately 2.3 ppm.

The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~135-140 | C-NCO |

| ~130-135 | C-Cl |

| ~125-130 | Aromatic C-H |

| ~120-125 | C-CH₃ |

| ~128 | N=C=O |

| ~18 | -CH₃ |

Interpretation:

-

Isocyanate Carbon (-N=C=O): The carbon of the isocyanate group is highly deshielded and is expected to appear at around 128 ppm.

-

Aromatic Carbons: The six carbons of the benzene ring will show distinct signals based on their substituents. The carbons attached to the electronegative nitrogen (C-NCO) and chlorine (C-Cl) atoms will be downfield compared to the other aromatic carbons. The carbon attached to the methyl group (C-CH₃) will be slightly upfield.

-

Methyl Carbon (-CH₃): The carbon of the methyl group will resonate in the aliphatic region, typically around 18 ppm.

Infrared (IR) Spectroscopy

The experimental IR spectrum of this compound is characterized by a very strong and sharp absorption band characteristic of the isocyanate group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2270 | Very Strong, Sharp | -N=C=O asymmetric stretching |

| ~3050-3100 | Medium | Aromatic C-H stretching |

| ~2920-2980 | Medium | Aliphatic C-H stretching (from -CH₃) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretching |

| ~1100-1200 | Strong | C-N stretching |

| ~1000-1100 | Strong | C-Cl stretching |

Interpretation:

The most prominent and diagnostic peak in the IR spectrum is the very strong and sharp absorption at approximately 2270 cm⁻¹. This band is unequivocally assigned to the asymmetric stretching vibration of the isocyanate (-N=C=O) functional group. The other bands correspond to the vibrations of the aromatic ring, the methyl group, and the carbon-halogen bond, confirming the presence of all the key structural features of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectrum of this compound is expected to show the following key features.

| m/z | Interpretation |

| 167/169 | Molecular ion (M⁺) |

| 142/144 | [M - CO]⁺ |

| 132/134 | [M - Cl]⁺ |

| 104 | [M - Cl - CO]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Interpretation:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 167, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A smaller peak at m/z 169 (the M+2 peak) with an intensity of about one-third of the M⁺ peak is expected due to the natural abundance of the ³⁷Cl isotope.

-

Fragmentation Pattern: The fragmentation of the molecular ion can proceed through several pathways. A common fragmentation for isocyanates is the loss of a neutral carbon monoxide (CO) molecule, leading to a fragment at m/z 142/144. Loss of the chlorine radical would result in a fragment at m/z 132. Subsequent loss of CO from this fragment would give a peak at m/z 104. Rearrangement to the stable tropylium ion (m/z 91) is also a likely fragmentation pathway for toluene derivatives.

Experimental and Computational Methodologies

NMR Spectroscopy Acquisition (General Protocol)

A general protocol for acquiring NMR spectra of a solid sample like this compound is as follows:

Caption: General workflow for NMR data acquisition.

IR Spectroscopy Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid samples.

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry Acquisition (EI-MS)

Electron Ionization (EI) is a standard method for generating ions for mass spectrometry.

Caption: Workflow for EI-MS data acquisition.

Computational Prediction Methods

The predicted NMR and MS spectra presented in this guide were generated using widely recognized computational chemistry software and online prediction tools. These tools utilize extensive databases of experimental spectra and employ sophisticated algorithms, such as HOSE (Hierarchical Organisation of Spherical Environments) codes and neural networks for NMR prediction, and rule-based fragmentation models for mass spectrometry.

Conclusion

This technical guide provides a detailed spectroscopic characterization of this compound. The combination of predicted ¹H and ¹³C NMR, experimental IR, and predicted MS data, along with their detailed interpretations, offers a robust framework for the identification and quality assessment of this important chemical intermediate. The provided methodologies for data acquisition serve as a practical reference for researchers in the field. This comprehensive spectroscopic information is invaluable for chemists and drug development professionals working with this compound, facilitating its synthesis, purification, and application in the development of new chemical entities.

References

An In-Depth Technical Guide to the Synthesis and Purification of 4-Chloro-2-methylphenyl isocyanate

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-Chloro-2-methylphenyl isocyanate, a key intermediate in the development of pharmaceuticals and agrochemicals. Addressing the needs of researchers, scientists, and drug development professionals, this document details both traditional and modern synthetic routes, with a focus on laboratory-scale preparations. In-depth protocols, safety considerations, and analytical methodologies are presented to ensure the reliable and safe production of this important chemical compound.

Introduction and Significance

This compound is a versatile bifunctional molecule containing a reactive isocyanate group and a chlorinated aromatic ring. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the preparation of a wide range of biologically active compounds. Its primary applications lie in the synthesis of ureas, carbamates, and other derivatives that are investigated as potential therapeutic agents and pesticides. The isocyanate moiety readily reacts with nucleophiles such as amines and alcohols, allowing for the facile introduction of the 4-chloro-2-methylphenyl group into larger molecular scaffolds.

Given the inherent reactivity and potential hazards associated with isocyanates and their synthetic precursors, a thorough understanding of their preparation and handling is paramount. This guide aims to provide the necessary detail and context to enable researchers to confidently and safely work with this compound.

Synthetic Methodologies

The synthesis of this compound typically proceeds from the corresponding aniline, 4-chloro-2-methylaniline. The classical approach involves the use of phosgene, a highly toxic gas. However, for laboratory-scale synthesis, safer alternatives such as triphosgene are now commonplace.

Phosgene-Free Synthesis using Triphosgene: A Safer Laboratory Approach

Triphosgene, a solid and therefore safer-to-handle phosgene equivalent, is the reagent of choice for the laboratory synthesis of isocyanates. The reaction proceeds by the in-situ generation of phosgene from the reaction of triphosgene with a tertiary amine base.

2.1.1. Reaction Mechanism

The reaction is initiated by the reaction of 4-chloro-2-methylaniline with phosgene (generated in situ from triphosgene) to form an N-carbamoyl chloride intermediate. Subsequent elimination of hydrogen chloride, facilitated by a base, yields the desired isocyanate.

Figure 1: Reaction mechanism for the synthesis of this compound using triphosgene.

2.1.2. Detailed Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Chloro-2-methylaniline | 141.60 | 10.0 g | 70.6 mmol |

| Triphosgene | 296.75 | 7.0 g | 23.6 mmol |

| Triethylamine | 101.19 | 21.5 mL | 155 mmol |

| Dichloromethane (DCM), dry | - | 250 mL | - |

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Reagent Preparation: In the flask, dissolve 7.0 g (23.6 mmol) of triphosgene in 100 mL of dry dichloromethane. In the dropping funnel, prepare a solution of 10.0 g (70.6 mmol) of 4-chloro-2-methylaniline and 21.5 mL (155 mmol) of triethylamine in 150 mL of dry dichloromethane.

-

Reaction Execution: Cool the triphosgene solution in an ice bath to 0-5 °C. Slowly add the aniline/triethylamine solution from the dropping funnel over a period of 1 hour, maintaining the internal temperature below 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the amine starting material.

-

Work-up: The reaction mixture will contain the product and triethylammonium chloride precipitate. The crude product can be taken to the purification step directly or after a preliminary filtration to remove the salt.

Classical Phosgenation (Industrial Method)

For large-scale industrial production, the direct use of phosgene gas is more economical. This process is typically carried out in a suitable solvent, such as toluene or xylene. The reaction of 4-chloro-2-methylaniline with excess phosgene at elevated temperatures yields the isocyanate.[1] Due to the extreme toxicity of phosgene, this method requires specialized equipment and stringent safety protocols and is not recommended for standard laboratory settings.[2][3]

Purification of this compound

The crude product from the synthesis contains unreacted starting materials, byproducts, and the solvent. Purification is crucial to obtain the isocyanate in high purity.

Vacuum Distillation

Vacuum distillation is the most effective method for purifying isocyanates, as it allows for distillation at lower temperatures, minimizing thermal degradation of the product.

3.1.1. Detailed Experimental Protocol

-

Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry. Use a Kugelrohr apparatus for small-scale distillations for optimal results.

-

Solvent Removal: If the work-up from the synthesis was not performed, carefully remove the dichloromethane solvent under reduced pressure using a rotary evaporator. Caution: Ensure the water bath temperature does not exceed 40 °C.

-

Distillation: The crude residue is then subjected to vacuum distillation. The boiling point of this compound is not widely reported, but based on similar compounds, it is expected to be in the range of 90-110 °C at approximately 10 mmHg.[4] Collect the fraction that distills over in this range.

-

Product Handling: The purified this compound is a colorless to pale yellow liquid or a low-melting solid. It should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container to prevent reaction with moisture.

Figure 2: Workflow for the purification of this compound.

Crystallization

If the purified isocyanate is a solid at room temperature, recrystallization can be an effective final purification step.

3.2.1. Solvent Selection and Protocol

-

Solvent Screening: The ideal solvent is one in which the isocyanate is sparingly soluble at room temperature but highly soluble at elevated temperatures. Non-polar solvents such as hexanes or heptane are good starting points for screening.

-

Procedure: Dissolve the distilled isocyanate in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is essential. The following analytical techniques are recommended.

Spectroscopic Methods

4.1.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

The most characteristic feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching of the N=C=O group.[5]

-

Expected Absorption: ~2250-2275 cm⁻¹

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (predicted):

-

Aromatic protons: 7.0-7.5 ppm (multiplets)

-

Methyl protons: ~2.3 ppm (singlet)

-

-

¹³C NMR (predicted):

-

Isocyanate carbon (N=C=O): ~125-135 ppm

-

Aromatic carbons: 120-140 ppm

-

Methyl carbon: ~18-22 ppm

-

Chromatographic and Mass Spectrometric Methods

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity and confirming the molecular weight of the product.

-

Expected Molecular Ion (M⁺): m/z = 167 (for ³⁵Cl) and 169 (for ³⁷Cl) in an approximate 3:1 ratio, characteristic of a monochlorinated compound.[8]

-

Fragmentation: Expect fragmentation patterns corresponding to the loss of the isocyanate group and other characteristic fragments of the aromatic ring.[9]

Safety and Handling

5.1. Reagent Hazards

-

Triphosgene: A toxic solid that releases phosgene upon heating or in the presence of a base. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[10]

-

Phosgene: An extremely toxic and corrosive gas. Its use is strictly limited to specialized industrial settings.[2][3]

-

4-chloro-2-methylaniline: A toxic and potentially carcinogenic compound.[7]

-

Isocyanates: Isocyanates are toxic, potent respiratory and skin sensitizers, and lachrymators. Avoid inhalation of vapors and contact with skin and eyes.[11]

5.2. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., butyl rubber or Viton®).

-

Body Protection: A lab coat and, for larger-scale work, a chemical-resistant apron.

-

Respiratory Protection: All work should be performed in a certified chemical fume hood.

5.3. Waste Disposal and Quenching

-

Isocyanate Waste: Small amounts of residual isocyanate can be quenched by slowly adding to a solution of sodium hydroxide or a polyamine solution in an appropriate solvent. This should be done in a fume hood.

-

Solvent Waste: Halogenated and non-halogenated solvent waste should be collected in separate, properly labeled containers for disposal according to institutional guidelines.

Conclusion

The synthesis and purification of this compound can be achieved safely and efficiently on a laboratory scale using triphosgene as a phosgene surrogate. Careful attention to anhydrous conditions, temperature control, and appropriate purification techniques, particularly vacuum distillation, are critical for obtaining a high-purity product. The analytical methods outlined in this guide provide a robust framework for the characterization and quality control of the final compound. Adherence to strict safety protocols is essential when handling the hazardous reagents and products involved in this synthesis.

References

- 1. 13C-Methyl isocyanide as an NMR probe for cytochrome P450 active sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ipo.rutgers.edu [ipo.rutgers.edu]

- 3. uwm.edu [uwm.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. iosrjournals.org [iosrjournals.org]

- 6. asianpubs.org [asianpubs.org]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. whitman.edu [whitman.edu]

- 10. ehs.ucsb.edu [ehs.ucsb.edu]

- 11. actsafe.ca [actsafe.ca]

reactivity of the isocyanate group in 4-Chloro-2-methylphenyl isocyanate

An In-Depth Technical Guide to the Reactivity of the Isocyanate Group in 4-Chloro-2-methylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocyanates are a cornerstone of polymer chemistry and versatile intermediates in organic synthesis, prized for their ability to form stable linkages with a wide array of nucleophiles.[1] The reactivity of the isocyanate functional group (–N=C=O) is, however, not uniform across all molecular contexts. It is profoundly influenced by the electronic and steric environment conferred by its substituents. This guide provides a detailed examination of the reactivity of this compound (CAS No. 37408-17-7)[2], a bifunctionally substituted aromatic isocyanate. We will dissect the interplay between the electron-withdrawing chloro group and the electron-donating, sterically-hindering ortho-methyl group, providing a framework for predicting and controlling its reaction pathways. This document serves as a technical resource, offering mechanistic insights, field-proven experimental protocols, and critical safety guidance for professionals working with this reagent.

The Isocyanate Functional Group: An Electrophilic Hub

The reactivity of the isocyanate group is dominated by the highly electrophilic nature of its central carbon atom.[3] This electrophilicity arises from the cumulative electron-withdrawing effects of the adjacent, highly electronegative nitrogen and oxygen atoms. This electronic arrangement makes the isocyanate carbon an attractive target for a diverse range of nucleophiles, including alcohols, amines, and water.[4] The primary reaction pathway is nucleophilic addition across the C=N double bond, a versatile and efficient method for forming carbamates (from alcohols), ureas (from amines), and other critical functional groups.[5]

Modulating Reactivity: Electronic and Steric Effects in this compound

The reactivity of the isocyanate in this compound is a direct consequence of the electronic and steric effects exerted by the substituents on the aromatic ring. The final reactivity profile is a nuanced balance of these competing influences.

-

Electronic Activation by the Para-Chloro Group: The chlorine atom at the para-position acts primarily as an electron-withdrawing group through its inductive effect (-I). This effect pulls electron density away from the aromatic ring and, by extension, from the isocyanate group. This reduction in electron density significantly increases the partial positive charge (δ+) on the isocyanate carbon, making it more electrophilic and thus more susceptible to nucleophilic attack.[3] Generally, electron-withdrawing groups on the aromatic ring accelerate the rate of reaction with nucleophiles.[6]

-

Electronic and Steric Influence of the Ortho-Methyl Group: The methyl group at the ortho-position introduces two opposing effects:

-

Electronic Donation: Through inductive (+I) and hyperconjugation effects, the methyl group donates electron density to the aromatic ring. This effect partially counteracts the electron-withdrawing influence of the chloro group, slightly decreasing the electrophilicity of the isocyanate carbon compared to a non-methylated analogue.

-

Steric Hindrance: The physical bulk of the ortho-methyl group can impede the approach of nucleophiles to the isocyanate carbon.[7] This steric shielding is a critical factor, particularly when reacting with bulky nucleophiles or in catalyzed reactions where the formation of a large transition state complex is required.

-

The net reactivity is a delicate balance: the strong activation by the para-chloro group generally dominates, rendering the molecule highly reactive, while the ortho-methyl group provides a degree of steric moderation that can be exploited for selective transformations.

Caption: Interplay of substituent effects on the isocyanate carbon.

Principal Reaction Pathways

The enhanced electrophilicity of this compound makes it a potent reagent in several key reaction classes.

Nucleophilic Addition Reactions

This is the most fundamental reaction of isocyanates.[8] The general mechanism involves the attack of a nucleophile on the electrophilic carbon, followed by protonation of the nitrogen atom.[9]

Caption: General mechanism for nucleophilic addition to an isocyanate.

A. Reaction with Alcohols to Form Carbamates (Urethanes) The reaction with alcohols yields highly stable carbamate linkages, the foundational chemistry for the polyurethane industry.[10] The reaction can proceed uncatalyzed at elevated temperatures or be significantly accelerated by catalysts.

B. Reaction with Amines to Form Ureas The reaction with primary or secondary amines is typically very rapid and exothermic, proceeding without the need for a catalyst to form substituted ureas.[5]

C. Reaction with Water Isocyanates react with water, which can act as a nucleophile. This reaction forms an unstable carbamic acid intermediate, which readily decarboxylates to yield a primary amine and carbon dioxide gas.[4] The newly formed amine can then react with another isocyanate molecule to form a urea linkage. This reactivity necessitates that all reactions be conducted under strictly anhydrous conditions to avoid side products and unwanted polymerization.[11]

| Nucleophile (Nu-H) | Product Type | Linkage Formed | Typical Reaction Conditions |

| Alcohol (R'-OH) | Carbamate (Urethane) | -NH-C(=O)-O- | 60-100 °C, or RT with catalyst |

| Amine (R'₂NH) | Substituted Urea | -NH-C(=O)-N< | Exothermic, often at 0 °C to RT |

| Water (H₂O) | Amine + CO₂ (via Carbamic Acid) | -NH₂ | Unwanted side reaction; requires anhydrous conditions |

Cycloaddition and Polymerization Reactions

In the absence of a suitable nucleophile, or in the presence of specific catalysts, isocyanates can react with themselves.

-

Dimerization: Aryl isocyanates can undergo a [2+2] cycloaddition to form uretidiones (1,3-diazetidine-2,4-diones). This reaction is often reversible upon heating.[12]

-

Trimerization: A more common pathway is the cyclotrimerization to form highly stable, six-membered isocyanurate rings.[13] This reaction is often catalyzed by strong bases, such as carboxylate anions.[13]

-

Polymerization: Acids and bases can initiate polymerization reactions in isocyanates.[1] In the presence of a diol or polyol, this compound can act as a monofunctional chain terminator, controlling the molecular weight of polyurethanes.

Catalysis of Isocyanate Reactions

Catalysis is crucial for controlling the rate and selectivity of isocyanate reactions, particularly with less reactive nucleophiles like alcohols.[12]

-

Tertiary Amines (e.g., DABCO): These catalysts operate through a concerted termolecular mechanism, forming a complex with the alcohol and isocyanate to facilitate the reaction.[13]

-

Organometallic Compounds (e.g., Dibutyltin Dilaurate): Tin catalysts are highly efficient but generally not selective, catalyzing reactions with both hydroxyl groups and water.[14]

-

Anionic Catalysts (e.g., Carboxylates, Phenolates): These catalysts react via a stepwise anionic mechanism. They are highly efficient and can favor the formation of isocyanurates over carbamates depending on the reaction conditions.[13]

Experimental Protocols

The following protocols are illustrative and should be adapted based on specific substrate and scale requirements. All work must be conducted in a well-ventilated fume hood by trained personnel.

Protocol: Synthesis of a Carbamate

This protocol details the synthesis of N-(4-chloro-2-methylphenyl)butyl carbamate.

Materials:

-

This compound (1.0 eq)

-

n-Butanol (1.05 eq)

-

Anhydrous Toluene

-

Dibutyltin Dilaurate (DBTDL) (approx. 0.01 mol%)

-

Nitrogen or Argon supply

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

-

Charge the flask with this compound and anhydrous toluene.

-

Begin stirring and add n-butanol dropwise via syringe.

-

Add a catalytic amount of DBTDL to the reaction mixture.

-

Heat the mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the strong isocyanate peak at ~2270 cm⁻¹).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography to yield the pure carbamate.

Caption: Experimental workflow for carbamate synthesis.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazards: It is harmful if swallowed, causes skin and serious eye irritation, and may be fatal if inhaled.[2][15] It may cause allergic skin reactions and respiratory irritation. Isocyanates are known sensitizers.[1]

-

Handling:

-

Use only in a well-ventilated area or a chemical fume hood.[2]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16] For operations with a risk of inhalation, a NIOSH/MSHA-approved respirator is necessary.[2]

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from moisture and incompatible materials such as acids, bases, alcohols, and amines to prevent vigorous reactions and hazardous polymerization.[11][17]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Keep away from moisture, as reaction with water can produce CO₂ gas, leading to container pressurization and potential rupture.[11]

-

First Aid:

-

Inhalation: Remove victim to fresh air immediately. Seek immediate medical attention.[15]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

Conclusion

The reactivity of this compound is a finely tuned system governed by the competing electronic and steric influences of its aromatic substituents. The para-chloro group serves as a potent activator, enhancing the electrophilicity of the isocyanate carbon and promoting rapid reactions with nucleophiles. This activation is moderated by the ortho-methyl group, which introduces steric hindrance that can be leveraged for synthetic control. A thorough understanding of these principles, combined with careful control of reaction conditions and catalysts, allows researchers to harness the potent reactivity of this molecule for the synthesis of a wide range of chemical structures, from small-molecule drug candidates to complex polymers. Adherence to strict safety protocols is paramount when working with this and all other isocyanates.

References

- 1. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. fishersci.com [fishersci.com]

- 3. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isocyanate - Wikipedia [en.wikipedia.org]

- 5. doxuchem.com [doxuchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. wernerblank.com [wernerblank.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. 3-CHLORO-4-METHYLPHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Comprehensive Technical Guide to the Applications of 4-Chloro-2-methylphenyl Isocyanate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Reactivity of the Isocyanate Functional Group

The isocyanate group (–N=C=O) is a highly reactive and versatile functional group in organic chemistry, serving as a powerful electrophile. Its reactivity is dominated by the electron-deficient carbon atom, which is susceptible to nucleophilic attack. This inherent reactivity makes isocyanates indispensable building blocks for the synthesis of a wide array of organic compounds, most notably ureas and carbamates. The addition of nucleophiles such as amines, alcohols, and water proceeds rapidly and often quantitatively, making isocyanate chemistry a cornerstone of modern synthetic strategies in pharmaceuticals, agrochemicals, and polymer science.

4-Chloro-2-methylphenyl isocyanate, with its specific substitution pattern on the aromatic ring, offers a unique combination of steric and electronic properties that can be strategically exploited in organic synthesis. The presence of a chlorine atom and a methyl group influences the reactivity of the isocyanate group and imparts specific characteristics to the resulting derivatives, such as modified solubility, lipophilicity, and biological activity. This guide provides an in-depth exploration of the potential applications of this compound, focusing on its utility in the synthesis of high-value molecules and offering practical insights for laboratory and industrial applications.

Core Synthetic Applications: A Gateway to Diverse Molecular Architectures

The primary utility of this compound lies in its reactions with nucleophiles to form stable addition products. The following sections detail the synthesis of key classes of compounds derived from this versatile reagent.

Synthesis of Substituted Ureas: Building Blocks for Bioactive Molecules

The reaction of this compound with primary and secondary amines is a straightforward and highly efficient method for the preparation of unsymmetrically substituted ureas. This transformation is of significant interest as the urea moiety is a common pharmacophore in a multitude of biologically active compounds.

Reaction Mechanism:

The reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon, leading to the formation of a zwitterionic intermediate, which rapidly tautomerizes to the stable urea product.

Diagram 1: General Reaction Scheme for Urea Synthesis

Experimental Protocol: General Procedure for the Synthesis of N-(4-chloro-2-methylphenyl)-N'-substituted Ureas

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

-

Addition of Isocyanate: To the stirred solution of the amine at room temperature, add a solution of this compound (1.0 equivalent) in the same solvent dropwise over a period of 10-15 minutes.

-

Reaction Monitoring: The reaction is typically exothermic and proceeds rapidly. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion of the reaction, the product may precipitate out of the solution. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. If the product remains in solution, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Table 1: Examples of Synthesized N-(4-chloro-2-methylphenyl)-N'-substituted Ureas

| Entry | Amine | Product | Yield (%) |

| 1 | Aniline | N-(4-chloro-2-methylphenyl)-N'-phenylurea | >95 |

| 2 | Cyclohexylamine | N-(4-chloro-2-methylphenyl)-N'-cyclohexylurea | >95 |

| 3 | Diethylamine | N-(4-chloro-2-methylphenyl)-N',N'-diethylurea | >90 |

Causality Behind Experimental Choices:

-

Aprotic Solvents: Aprotic solvents are used to prevent any unwanted side reactions of the isocyanate with protic solvents like water or alcohols.

-

Room Temperature: The high reactivity of the isocyanate with amines allows the reaction to proceed efficiently at room temperature, avoiding the need for heating and potential side reactions.

-

Dropwise Addition: Dropwise addition of the isocyanate solution helps to control the exothermicity of the reaction, especially on a larger scale.

Synthesis of Carbamates: Key Intermediates in Agrochemicals and Pharmaceuticals

The reaction of this compound with alcohols or phenols yields carbamates, which are valuable intermediates in the synthesis of various agrochemicals and pharmaceuticals.

Reaction Mechanism:

Similar to urea formation, carbamate synthesis involves the nucleophilic attack of the hydroxyl group of the alcohol or phenol on the carbonyl carbon of the isocyanate. This reaction is often catalyzed by a base or a tin compound to enhance the rate, especially with less reactive alcohols.

Diagram 2: General Reaction Scheme for Carbamate Synthesis

Experimental Protocol: General Procedure for the Synthesis of O-Alkyl/Aryl N-(4-chloro-2-methylphenyl)carbamates

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the alcohol or phenol (1.0 equivalent) in an anhydrous aprotic solvent such as toluene or tetrahydrofuran.

-

Catalyst Addition (Optional): For less reactive alcohols, a catalytic amount of a tertiary amine (e.g., triethylamine, 0.1 equivalent) or a tin catalyst (e.g., dibutyltin dilaurate, 0.01 equivalent) can be added.

-

Isocyanate Addition: Add this compound (1.0 equivalent) to the reaction mixture.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (40-60 °C) to ensure complete conversion. The reaction progress is monitored by TLC or LC-MS.

-

Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude carbamate can be purified by recrystallization or column chromatography.

Table 2: Examples of Synthesized O-Alkyl/Aryl N-(4-chloro-2-methylphenyl)carbamates

| Entry | Alcohol/Phenol | Product | Yield (%) |

| 1 | Methanol | Methyl N-(4-chloro-2-methylphenyl)carbamate | High |

| 2 | Phenol | Phenyl N-(4-chloro-2-methylphenyl)carbamate | High |

| 3 | Isopropanol | Isopropyl N-(4-chloro-2-methylphenyl)carbamate | Good |

Causality Behind Experimental Choices:

-

Catalyst: The use of a catalyst increases the nucleophilicity of the alcohol, thereby accelerating the reaction rate.

-

Anhydrous Conditions: Isocyanates are sensitive to moisture, which can lead to the formation of an unstable carbamic acid that decarboxylates to form an amine, which can then react with another isocyanate molecule to form a disubstituted urea as a byproduct. Strict anhydrous conditions are crucial for obtaining high yields of the desired carbamate.

Industrial Applications: From Crop Protection to Human Health

The derivatives of this compound have found applications in various industries, a testament to the versatility of this chemical building block.

Agrochemicals: A Key Component in Modern Pesticides

Substituted ureas and carbamates derived from isocyanates are well-established classes of herbicides and insecticides. While specific public domain examples for this compound are not as widespread as for some other isocyanates, the structural motif is present in patented pesticidal compounds. For instance, European Patent EP4140995A1 describes N-(4-chloro-2-methylphenyl)-2-[(4-chlorophenyl)[4-[methyl(methylsulfonyl)amino]phenyl]methylene]-hydrazinecarboxamide as a component in synergistic pesticide compositions. This highlights the role of the 4-chloro-2-methylphenyl carbamoyl moiety in creating new active ingredients for crop protection.

The synthesis of such complex molecules would follow the general principles of reacting this compound with a corresponding complex amine or hydrazine derivative.

Diagram 3: Conceptual Workflow for Agrochemical Synthesis

Caption: A simplified workflow illustrating the synthesis and formulation of a pesticide.

Pharmaceuticals: Scaffolds for Drug Discovery

The urea linkage is a privileged scaffold in medicinal chemistry due to its ability to act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. While direct examples of marketed drugs containing the this compound moiety are not readily found in the public domain, the structural class is of significant interest in drug discovery. For instance, the fungicide cyazofamid, 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide, contains a related 4-chloro-2-methylphenyl group, indicating the potential for this substitution pattern in bioactive molecules. The synthesis of cyazofamid involves a multi-step process where the 4-chloro-2-methylphenyl moiety is introduced earlier in the synthesis. However, isocyanate chemistry provides a rapid way to generate libraries of urea-containing compounds for screening against various therapeutic targets.

Conclusion: A Versatile Reagent with Untapped Potential

This compound is a valuable and reactive intermediate in organic synthesis. Its ability to readily form ureas and carbamates provides a straightforward entry into a diverse range of molecular architectures. While its application in the synthesis of specific, commercially available products may be less documented than some of its structural isomers, the presence of its derivatives in the patent literature for agrochemicals underscores its industrial relevance. For researchers and scientists in drug discovery and materials science, this compound represents a versatile building block with the potential to generate novel compounds with unique properties. The synthetic protocols outlined in this guide provide a solid foundation for exploring the full potential of this reactive and valuable chemical.

The Unseen Workhorse: A Technical Guide to 4-Chloro-2-methylphenyl isocyanate

An In-depth Exploration of a Versatile Chemical Intermediate for Researchers, Scientists, and Drug Development Professionals.

Introduction

4-Chloro-2-methylphenyl isocyanate, a seemingly unassuming chemical entity, holds a significant position in the landscape of synthetic chemistry. While it may not be a household name, its role as a crucial intermediate in the production of a wide array of commercially important compounds, ranging from pharmaceuticals to agrochemicals, is undeniable. This technical guide aims to provide a comprehensive overview of this compound, delving into its historical context, synthesis methodologies, and key applications. By understanding the journey of this molecule from its conceptual origins to its modern-day uses, researchers and development professionals can better appreciate its utility and potential in their respective fields.

Core Properties

| Property | Value | Source |

| IUPAC Name | 4-chloro-1-isocyanato-2-methylbenzene | [1] |

| CAS Number | 37408-18-7 | [2] |

| Molecular Formula | C₈H₆ClNO | [2] |

| Molecular Weight | 167.59 g/mol | [2] |

| Appearance | White fused solid | [2] |

| Melting Point | 36.0-42.0 °C | [1] |

The Genesis of a Key Intermediate: Discovery and History

The direct historical account of the first synthesis of this compound is not prominently documented in readily available scientific literature. However, its history is intrinsically linked to the development and industrial production of its precursor, 4-chloro-o-toluidine (also known as 4-chloro-2-methylaniline).

The production of 4-chloro-o-toluidine commenced in Germany in 1924.[3] This aniline derivative quickly found its utility as an intermediate in the synthesis of various compounds, most notably pesticides like chlordimeform and as a precursor for azo dyes.[3] The industrial synthesis of 4-chloro-o-toluidine typically involves the chlorination of N-acetyl-o-toluidine followed by deprotection.[3][4]

Given the timeline of the precursor's availability, it is highly probable that the synthesis of this compound was first achieved in the mid-20th century. The conversion of anilines to isocyanates via phosgenation became a well-established industrial process during this period. Phosgene (COCl₂), a highly reactive gas, was widely used to introduce the isocyanate functional group onto aromatic amines.[5] Therefore, the "discovery" of this compound was likely a logical extension of the existing chemical technology, driven by the need for a reactive intermediate for the synthesis of novel compounds.

Synthesis Methodologies: The Phosgenation Pathway

The primary and most historically significant method for the synthesis of this compound is the phosgenation of its corresponding aniline, 4-chloro-2-methylaniline. This reaction is a cornerstone of industrial isocyanate production.

The Core Reaction

The fundamental reaction involves the treatment of 4-chloro-2-methylaniline with phosgene (carbonyl chloride). The reaction proceeds in a stepwise manner, initially forming a carbamoyl chloride, which then eliminates hydrogen chloride upon heating to yield the isocyanate.

Experimental Protocol: Laboratory-Scale Phosgenation of 4-Chloro-2-methylaniline

Disclaimer: Phosgene is an extremely toxic gas. This protocol is for informational purposes only and should only be performed by trained professionals in a well-ventilated fume hood with appropriate safety measures and emergency procedures in place.

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a reflux condenser is assembled. The outlet of the condenser is connected to a scrubber system containing a concentrated sodium hydroxide solution to neutralize any unreacted phosgene.

-

Solvent and Reactant: An inert solvent, such as toluene or chlorobenzene, is added to the flask, followed by 4-chloro-2-methylaniline. The mixture is stirred to form a solution or a fine suspension.

-

Phosgene Addition: Phosgene gas is slowly bubbled through the stirred solution at a controlled rate. The reaction is typically carried out at a low temperature initially (0-10 °C) to control the exothermic reaction.

-

Reaction Progression: After the initial addition, the reaction mixture is gradually heated to reflux to promote the elimination of HCl and the formation of the isocyanate. The progress of the reaction can be monitored by infrared (IR) spectroscopy, looking for the appearance of the characteristic strong isocyanate peak around 2250-2275 cm⁻¹.

-

Work-up: Once the reaction is complete, the excess phosgene and solvent are removed by distillation under reduced pressure. The crude this compound is then purified by vacuum distillation.

Caption: Phosgenation of 4-chloro-2-methylaniline to produce this compound.

A Versatile Building Block: Key Applications

The high reactivity of the isocyanate group makes this compound a valuable intermediate in the synthesis of a variety of organic compounds. Its primary application lies in the formation of urea derivatives, which are prevalent in pharmaceuticals and agrochemicals.

Synthesis of Substituted Ureas

The reaction of this compound with primary or secondary amines readily yields substituted ureas. This reaction is highly efficient and is a common strategy in drug discovery and development.

Experimental Protocol: Synthesis of a Disubstituted Urea

-

Reaction Setup: A round-bottom flask is charged with a solution of an amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Isocyanate Addition: A solution of this compound in the same solvent is added dropwise to the stirred amine solution at room temperature.

-

Reaction and Work-up: The reaction is typically rapid and exothermic. After the addition is complete, the mixture is stirred for a period to ensure complete reaction. The resulting urea often precipitates from the solution and can be isolated by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Caption: General reaction scheme for the synthesis of substituted ureas from this compound.

Pharmaceutical and Agrochemical Significance

The urea moiety is a common pharmacophore found in a variety of bioactive molecules. The use of this compound allows for the introduction of the 4-chloro-2-methylphenyl group into these structures, which can modulate their biological activity, solubility, and metabolic stability. For instance, certain substituted ureas derived from this isocyanate have been investigated for their potential as kinase inhibitors in cancer therapy.[6]

In the agrochemical sector, this isocyanate is a precursor to herbicides and pesticides.[7] The resulting urea-based compounds can act as potent inhibitors of essential biological processes in weeds and pests.

Conclusion

This compound, born from the industrial availability of its aniline precursor, has carved a niche for itself as a critical and versatile building block in synthetic chemistry. Its straightforward synthesis via phosgenation and the high reactivity of its isocyanate group have made it an indispensable tool for the creation of complex molecules with significant biological activity. For researchers and professionals in drug development and agrochemical synthesis, a thorough understanding of the history, synthesis, and reactivity of this intermediate is paramount for the innovative design and efficient production of new and improved chemical entities.

References

- 1. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound, 98% | CymitQuimica [cymitquimica.com]

- 3. 4-Chloro-o-toluidine - Wikipedia [en.wikipedia.org]

- 4. 4-Chloro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 5. Phosgene - Wikipedia [en.wikipedia.org]

- 6. asianpubs.org [asianpubs.org]

- 7. 4-Chlorophenyl Isocyanate | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of N,N'-Disubstituted Urea Derivatives for Drug Discovery

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of N,N'-disubstituted urea derivatives, a scaffold of significant interest in medicinal chemistry and drug development. We present a robust and scalable method centered on the reaction of 4-chloro-2-methylphenyl isocyanate with a variety of primary amines. This guide explains the causality behind experimental choices, offers a step-by-step methodology, and includes protocols for purification and characterization, empowering researchers to confidently synthesize these valuable compounds.

Introduction: The Significance of the Urea Moiety in Medicinal Chemistry

The urea functional group is a privileged scaffold in modern drug discovery, prized for its unique hydrogen bonding capabilities. As both a hydrogen bond donor and acceptor, the urea moiety can form strong and specific interactions with biological targets such as enzymes and receptors.[1] This has led to the development of numerous urea-containing drugs, including the kinase inhibitor Sorafenib, which showcases the therapeutic potential of this structural motif.[2]

The synthesis of unsymmetrical ureas is most commonly and efficiently achieved through the nucleophilic addition of an amine to an isocyanate.[1][3] This reaction is typically high-yielding and proceeds under mild conditions, making it an attractive method for building molecular complexity. This application note focuses on the use of this compound as a key building block to generate a library of diverse urea derivatives. The chloro and methyl substituents on the phenyl ring provide distinct electronic and steric properties that can be exploited to modulate the pharmacological activity of the final compounds.

Reaction Mechanism and Workflow

The fundamental reaction involves the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer to the nitrogen of the former isocyanate group, resulting in the formation of the stable N,N'-disubstituted urea. The reaction is generally irreversible and proceeds readily without the need for a catalyst.

Diagram 1: General Reaction Scheme

References

- 1. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]

- 2. asianpubs.org [asianpubs.org]

- 3. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]

Application Note & Protocol: High-Fidelity Synthesis of Carbamates from 4-Chloro-2-methylphenyl Isocyanate and Alcohols

Abstract

This document provides a comprehensive and technically detailed guide for the synthesis of carbamates via the nucleophilic addition of alcohols to 4-Chloro-2-methylphenyl isocyanate. Carbamates are a critical structural motif in modern pharmaceuticals, agrochemicals, and advanced materials. The isocyanate-alcohol reaction pathway is a cornerstone of carbamate synthesis due to its efficiency, broad substrate scope, and generally mild reaction conditions. This application note is intended for researchers, scientists, and drug development professionals, offering a deep dive into the reaction mechanism, detailed and validated experimental protocols, strategies for process optimization, and critical safety considerations. The content herein is structured to provide both a robust theoretical framework and actionable, field-proven methodologies to ensure the reproducible and high-yield synthesis of target carbamate compounds.

Introduction: The Strategic Importance of the Carbamate Functional Group

The carbamate functional group, also referred to as a urethane linkage, is a privileged scaffold in the landscape of organic and medicinal chemistry. Its unique electronic and steric properties, arising from the resonance delocalization across the N-C=O system, confer a high degree of chemical and metabolic stability. In the context of drug discovery, carbamates are frequently employed as bioisosteres for amides and esters, a strategic substitution that can significantly enhance a molecule's pharmacokinetic profile by improving its resistance to enzymatic hydrolysis.[1] This has led to the successful development of numerous carbamate-containing drugs, including acetylcholinesterase inhibitors for the treatment of neurodegenerative diseases.[2]

The reaction of an isocyanate with an alcohol represents one of the most direct and atom-economical methods for constructing the carbamate linkage. This addition reaction is characterized by its high efficiency, often proceeding to completion under ambient conditions and without the formation of stoichiometric byproducts.[3] this compound is a particularly valuable reagent in this regard. The chloro and methyl substituents on the phenyl ring provide synthetic handles for further diversification and can be used to fine-tune the electronic and lipophilic properties of the final carbamate product, a critical aspect of rational drug design.

Reaction Mechanism: The Nucleophilic Addition Pathway

The formation of a carbamate from the reaction of an isocyanate and an alcohol is a classic example of nucleophilic addition to a heterocumulene system. The central carbon atom of the isocyanate group (-N=C=O) is highly electrophilic, a consequence of the cumulative electron-withdrawing inductive effects of the adjacent nitrogen and oxygen atoms.

The mechanistic sequence can be summarized as follows:

-

Nucleophilic Attack: The alcohol, functioning as the nucleophile, attacks the electrophilic carbonyl carbon of the isocyanate. This is typically the rate-determining step.

-

Proton Transfer: A subsequent, rapid proton transfer from the alcohol's hydroxyl group to the nitrogen atom of the isocyanate completes the formation of the stable carbamate product. This proton transfer can be facilitated by the solvent or a catalyst.

The reaction is generally considered second-order, being first-order in both the isocyanate and the alcohol.[4] However, the reaction kinetics can be more complex, with evidence for autocatalysis by the urethane product and catalysis by excess alcohol molecules, which can form hydrogen-bonded aggregates that enhance the nucleophilicity of the attacking alcohol.[5][6]

Figure 1: Conceptual diagram of the carbamate formation reaction.

Experimental Protocol: A Validated Method for Carbamate Synthesis

This protocol provides a detailed and reproducible procedure for the synthesis of carbamates from this compound and a variety of alcohol substrates.

Materials and Equipment

Reagents:

-

This compound (≥98% purity)

-

Alcohol (e.g., Ethanol, Isopropanol, Benzyl alcohol; ≥99% purity, anhydrous)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional catalyst)

-

Dibutyltin dilaurate (DBTDL) (optional catalyst for hindered alcohols)

-

Hexanes or Heptane (for recrystallization)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (for drying)

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Syringes and needles

-

Inert atmosphere manifold (Nitrogen or Argon)

-

Ice bath

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

Figure 2: Detailed experimental workflow for carbamate synthesis.

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere of nitrogen or argon, dissolve the alcohol (1.0 equivalent) in anhydrous solvent (e.g., DCM or THF) to a concentration of 0.2–0.5 M. If a base catalyst is required, add it at this stage (e.g., TEA, 0.1 equivalents).

-

Isocyanate Addition: Cool the stirred solution to 0 °C in an ice bath. Add this compound (1.05 equivalents) dropwise via syringe over a period of 10–15 minutes. An exothermic reaction may be observed.

-